4-Benzyloxy-2,6-dimethylaniline
Description
4-Benzyloxy-2,6-dimethylaniline is an aniline derivative featuring a benzene ring substituted with an amino group (-NH₂) at position 1, methyl groups at positions 2 and 6, and a benzyloxy group (-OCH₂C₆H₅) at position 4 (Figure 1). The benzyloxy group imparts steric bulk and electron-donating properties via resonance, influencing the compound’s reactivity and applications in organic synthesis, particularly as a precursor in pharmaceutical intermediates . Its structural uniqueness lies in the combination of electron-donating (methyl, benzyloxy) and activating (amino) groups, making it valuable in cross-coupling reactions and drug design.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2,6-dimethyl-4-phenylmethoxyaniline |
InChI |
InChI=1S/C15H17NO/c1-11-8-14(9-12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3 |
InChI Key |
DUKNOUUATFZXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-benzyloxy-2,6-dimethylaniline with structurally analogous 2,6-dimethylaniline derivatives substituted at position 3. Key differences in substituent effects, reactivity, and applications are highlighted.
Structural and Electronic Effects
Metabolic and Toxicological Profiles
- This compound : The benzyloxy group likely requires enzymatic cleavage (e.g., via cytochrome P450) for metabolism, contrasting with the hydroxy analog’s direct conjugation .
- 4-Iodo-2,6-dimethylaniline : Iodine’s size may slow metabolic degradation, increasing bioaccumulation risks .
Industrial and Environmental Considerations
- Cost and Sustainability : Bromo and iodo derivatives require heavy metal catalysts (Pd, Cu), raising production costs and environmental concerns. Benzyloxy and tert-butyl analogs avoid these issues but may involve benzylation steps with benzyl halides .
- Storage Stability : Iodo and tert-butyl derivatives demand inert storage conditions due to sensitivity to oxidation, whereas benzyloxy and fluoro analogs are more stable .
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